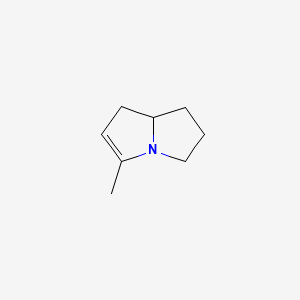
5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolizine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a pyrrolizine ring system with a methyl group at the 5-position, making it a unique structure with potential for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes followed by the addition of propargylamine and subsequent intramolecular cyclization can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolizine derivatives such as 1H-pyrrolizine-7-methanol and heliotridine . These compounds share structural similarities but may differ in their biological activities and applications.
Uniqueness
5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine is unique due to its specific substitution pattern and the resulting biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
100860-10-4 |
|---|---|
Fórmula molecular |
C8H13N |
Peso molecular |
123.199 |
Nombre IUPAC |
5-methyl-2,3,7,8-tetrahydro-1H-pyrrolizine |
InChI |
InChI=1S/C8H13N/c1-7-4-5-8-3-2-6-9(7)8/h4,8H,2-3,5-6H2,1H3 |
Clave InChI |
DNVAMODRICUCFM-UHFFFAOYSA-N |
SMILES |
CC1=CCC2N1CCC2 |
Sinónimos |
1H-Pyrrolizine,5,6,7,7a-tetrahydro-3-methyl-(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















